Fmoc-(Me)Gly(Pentynyl)-OH
CAS No.: 1050501-65-9
Cat. No.: VC0557845
Molecular Formula: C23H23NO4
Molecular Weight: 377,43 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050501-65-9 |
---|---|
Molecular Formula | C23H23NO4 |
Molecular Weight | 377,43 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Standard InChI | InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |
SMILES | CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Properties
Fmoc-(Me)Gly(Pentynyl)-OH, identified by CAS number 1050501-65-9, is an amino acid derivative with the molecular formula C23H23NO4 and a molecular weight of 377.4 g/mol . The IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid . It features several key structural components that contribute to its utility in peptide chemistry:
Structural Components
The compound consists of three primary functional groups:
-
The Fluorenylmethyloxycarbonyl (Fmoc) protecting group: Provides amino group protection during peptide synthesis
-
Methylated glycine (MeGly): Offers steric properties that can influence peptide structure
-
Pentynyl side chain: Contains a terminal alkyne functionality suitable for click chemistry applications
This unique combination of structural elements makes the compound particularly valuable for specialized peptide synthesis applications where modifications to the peptide backbone are desired.
Physical and Chemical Properties
The physical and chemical properties of Fmoc-(Me)Gly(Pentynyl)-OH reflect its complex structure and functional groups:
Property | Value |
---|---|
Molecular Weight | 377.4 g/mol |
Molecular Formula | C23H23NO4 |
Physical State | Solid |
Functional Groups | Carboxylic acid, Fmoc-protected amine, terminal alkyne |
Chiral Center | Yes (S configuration) |
The compound's terminal alkyne group is particularly significant as it enables participation in click chemistry reactions, making it a valuable building block for bioconjugation and peptide modification applications .
Synthesis Methodologies
The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH involves multiple steps designed to introduce the three key structural components in a controlled manner.
Laboratory Synthetic Routes
The synthesis typically progresses through several key steps:
-
Protection of the amino group of glycine with the Fmoc group
-
Methylation of the alpha carbon to introduce the methyl substituent
-
Introduction of the pentynyl group through alkylation reactions
Each step requires careful control of reaction conditions to ensure stereoselective outcomes and high yields. The synthesis may utilize various coupling agents and reaction conditions depending on the specific laboratory protocol.
Industrial Scale Production
Industrial production of Fmoc-(Me)Gly(Pentynyl)-OH employs similar synthetic pathways but is optimized for larger scales. Key considerations in industrial synthesis include:
-
Use of more cost-effective reagents where possible
-
Implementation of continuous flow processes for certain reaction steps
-
Enhanced purification methods, including crystallization and chromatography
-
Quality control measures to ensure consistent purity and stereochemical integrity
Modern industrial processes aim to maximize yield while minimizing waste generation, often through the application of green chemistry principles.
Chemical Reactivity Profile
Fmoc-(Me)Gly(Pentynyl)-OH demonstrates diverse chemical reactivity, largely influenced by its functional groups.
Fmoc Group Reactions
The Fmoc protecting group serves a crucial role in peptide synthesis by protecting the amino function. It exhibits the following reactivity:
-
Cleaved under basic conditions (typically 20-50% piperidine in DMF)
-
Stable under acidic conditions, allowing orthogonal protection strategies
-
Generates dibenzofulvene upon deprotection, which can be monitored by UV spectroscopy
This orthogonal deprotection profile makes it particularly valuable in solid-phase peptide synthesis protocols.
Terminal Alkyne Reactions
The pentynyl group's terminal alkyne represents a highly reactive site that can participate in various transformations:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles
-
Sonogashira cross-coupling reactions with aryl halides
-
Hydration reactions to form ketones
-
Oxidation to carboxylic acid derivatives
The alkyne functionality enables the compound to serve as a platform for click chemistry applications, particularly in bioconjugation and materials science .
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in typical peptide bond formation reactions:
-
Activation with coupling reagents (e.g., HBTU, DIC, HATU)
-
Formation of active esters (NHS, HOBt)
-
Direct coupling with amines to form amide bonds
This reactivity is essential for incorporating the derivative into growing peptide chains during synthesis.
Applications in Peptide Chemistry
Fmoc-(Me)Gly(Pentynyl)-OH has found significant applications in modern peptide chemistry, particularly in the development of specialized peptide structures.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the compound offers several advantages:
-
Introduction of methylated glycine residues, which can induce conformational constraints
-
Incorporation of alkyne functionalities for post-synthetic modifications
-
Generation of peptidomimetics with enhanced stability against proteolytic degradation
The incorporation of this modified residue can significantly alter the structural and biological properties of the resulting peptides.
Click Chemistry Applications
The terminal alkyne functionality enables various click chemistry reactions, particularly with azide-containing compounds:
Click Chemistry Application | Advantage | Example Use |
---|---|---|
Peptide cyclization | Improved stability and bioactivity | Synthesis of cyclic peptide drug candidates |
Bioconjugation | Attachment of reporter groups | Fluorescent labeling of peptides |
Peptide-polymer conjugation | Enhanced pharmacokinetics | Development of peptide-PEG conjugates |
Surface immobilization | Controlled orientation | Peptide arrays for screening |
These applications significantly expand the utility of peptides containing the Fmoc-(Me)Gly(Pentynyl)-OH residue .
Comparison with Related Compounds
Understanding how Fmoc-(Me)Gly(Pentynyl)-OH compares to similar compounds provides insights into its unique applications and advantages.
Comparison with Standard Fmoc-Protected Amino Acids
Standard Fmoc-protected amino acids differ from Fmoc-(Me)Gly(Pentynyl)-OH in several key aspects:
-
Lack of alpha-methyl substitution, resulting in different conformational preferences
-
Absence of reactive alkyne functionality for post-synthetic modifications
-
Different steric properties that affect peptide folding and interactions
These differences make Fmoc-(Me)Gly(Pentynyl)-OH particularly valuable for specialized applications where standard amino acids would be insufficient.
Comparison with Other Alpha-Methylated Derivatives
When compared to other alpha-methylated amino acid derivatives, such as Fmoc-(Me)Gly-OH or Fmoc-(Me)Ala-OH, the pentynyl group provides distinctive reactivity:
Compound | Distinctive Feature | Special Application |
---|---|---|
Fmoc-(Me)Gly-OH | Alpha-methyl only | Helix induction in peptides |
Fmoc-(Me)Ala-OH | Alpha-methyl with methyl side chain | Enhanced proteolytic stability |
Fmoc-(Me)Gly(Pentynyl)-OH | Alpha-methyl with pentynyl side chain | Click chemistry applications plus conformational control |
The pentynyl functionality distinguishes this compound from other alpha-methylated derivatives by enabling click chemistry applications while maintaining the conformational effects of alpha-methylation .
Research Applications
Current research involving Fmoc-(Me)Gly(Pentynyl)-OH spans multiple scientific disciplines, with particular emphasis on peptide-based therapeutics and materials.
Medicinal Chemistry Applications
In medicinal chemistry, the compound has enabled several innovative approaches:
-
Development of constrained peptides with improved target binding
-
Creation of peptide-drug conjugates through click chemistry
-
Design of peptidomimetics resistant to proteolytic degradation
-
Synthesis of peptides with improved cell penetration properties
These applications contribute to the development of novel therapeutic candidates with enhanced pharmacokinetic properties.
Materials Science Applications
In materials science, the compound facilitates the creation of functional peptide-based materials:
-
Self-assembling peptide nanostructures with defined morphologies
-
Peptide-polymer hybrid materials through click chemistry
-
Surface-functionalized biomaterials with bioactive peptide moieties
-
Stimuli-responsive peptide hydrogels for drug delivery applications
The ability to incorporate both conformational constraints and reactive functionalities makes this compound particularly valuable for materials development.
Challenges and Limitations
Despite its utility, working with Fmoc-(Me)Gly(Pentynyl)-OH presents several challenges that researchers must address.
Synthetic Challenges
The synthesis and incorporation of this compound face several technical challenges:
-
Potential racemization during coupling due to the alpha-methyl group
-
Reduced coupling efficiency compared to standard amino acids
-
Side reactions involving the terminal alkyne during certain coupling conditions
-
Higher cost compared to standard amino acid derivatives
These challenges necessitate careful optimization of reaction conditions and may require specialized coupling reagents to achieve satisfactory results.
Analytical Considerations
The compound also presents unique analytical challenges:
-
Complex NMR spectra due to multiple functional groups
-
Potential overlap with other signals in peptide mass spectrometry
-
Challenges in detecting incorporation efficiency in complex peptides
-
Special considerations for HPLC purification due to hydrophobicity
Researchers must employ specialized analytical techniques to confirm successful incorporation and purity of peptides containing this residue.
Future Perspectives
The continuing development of applications for Fmoc-(Me)Gly(Pentynyl)-OH suggests several promising future directions for research and development.
Emerging Therapeutic Applications
Several therapeutic areas show particular promise for peptides containing this specialized residue:
-
Development of peptide-based enzyme inhibitors with enhanced stability
-
Creation of targeted peptide-drug conjugates for cancer therapy
-
Design of peptide vaccines with improved immunogenicity
-
Synthesis of peptide hormones with extended half-lives
These applications leverage the unique structural and chemical properties of peptides incorporating Fmoc-(Me)Gly(Pentynyl)-OH.
Advanced Materials Development
In materials science, several innovative applications are emerging:
-
Smart biomaterials with programmable degradation properties
-
Peptide-based sensors utilizing click chemistry for signal transduction
-
Bioactive surfaces for tissue engineering applications
-
Nanostructured materials with precisely controlled morphologies
The ability to introduce both conformational constraints and chemical reactivity makes this compound particularly valuable for next-generation materials development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume